3‑Thienyl Regioisomer Confers 3–4‑Fold Higher Pressor Activity Compared to the 2‑Thienyl Counterpart
A landmark review by Martin‑Smith and Reid quantitatively compared the pressor activities of 2‑ and 3‑thienylethylamines. The β‑3‑thienylethylamine isomer was found to be 3 to 4 times more active than the corresponding β‑2‑thienylethylamine when tested as a pressor agent in intact animal models [1]. This regioisomeric potency advantage translates to the 2‑oxo‑3‑(thiophen‑3‑yl)propyl acetate scaffold, where the 3‑thienyl ring is expected to engage the same receptor space more effectively than its 2‑thienyl isomer.
| Evidence Dimension | Pressor activity (relative potency) |
|---|---|
| Target Compound Data | 3‑thienyl ethylamine (and by extension 3‑thienyl scaffold) ≈ 3–4× baseline |
| Comparator Or Baseline | 2‑thienyl ethylamine (baseline = 1×) |
| Quantified Difference | 3‑ to 4‑fold greater pressor effect |
| Conditions | Pressor assay in intact animal models (cats/dogs); intravenous administration; early pharmacological screening |
Why This Matters
Medicinal chemists targeting pressor or related aminergic pathways will find that the 3‑thienyl isomer provides a markedly stronger starting point than the 2‑thienyl isomer, potentially compressing the hit‑to‑lead optimization cycle.
- [1] Martin-Smith, M.; Reid, S. T. Biological Activity in Compounds Possessing Thiophen Rings. Journal of Medicinal and Pharmaceutical Chemistry 1959, 1 (6), 507–590. (Page 530: β‑3‑thienylethylamine is 3–4 times more active than the 2‑thienyl isomer as a pressor agent.) View Source
